3-Amino-2-(difluoromethyl)benzaldehyde
Description
3-Amino-2-(difluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by an amino group at the 3-position and a difluoromethyl group at the 2-position of the benzaldehyde scaffold. The presence of fluorine atoms significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and electronic effects, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . The difluoromethyl group enhances bioavailability by reducing the basicity of the adjacent amine (via inductive effects) and improving membrane permeability .
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
3-amino-2-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H7F2NO/c9-8(10)7-5(4-12)2-1-3-6(7)11/h1-4,8H,11H2 |
InChI Key |
BJZJGMJPAZNCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(difluoromethyl)benzaldehyde typically involves the introduction of the difluoromethyl group into the benzaldehyde structure. One common method involves the reaction of 3-amino-2-bromobenzaldehyde with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow difluoromethylation protocols. These methods utilize reagents like fluoroform (CHF3) in a continuous flow reactor to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
Oxidation: 3-Amino-2-(difluoromethyl)benzoic acid.
Reduction: 3-Amino-2-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2-(difluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(difluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
B. 3-(Trifluoromethyl)benzaldehyde Derivatives
- Example: (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS: 119009-47-1).
- Key Differences :
- Applications : Widely used in protease inhibitors and kinase-targeting therapeutics .
2.2. Impact of Fluorination on Physicochemical Properties
| Property | 3-Amino-2-(difluoromethyl)benzaldehyde | 2-Amino-4-fluorobenzaldehyde | 3-(Trifluoromethyl)benzaldehyde Derivatives |
|---|---|---|---|
| logP (Lipophilicity) | ~2.1 (estimated) | ~1.8 | ~2.5 |
| pKa (Amine Group) | ~7.2 (reduced basicity) | ~8.1 | ~6.9 |
| Metabolic Stability | High (C–F bonds resist oxidation) | Moderate | Very High |
| Synthetic Accessibility | Moderate (requires selective fluorination) | High | Low (complex trifluoromethylation) |
- Rationale :
- The difluoromethyl group in the target compound strikes a balance between lipophilicity and synthetic feasibility. Trifluoromethyl groups offer superior stability but are harder to introduce .
- Reduced basicity of the amine in fluorinated derivatives enhances blood-brain barrier penetration and oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
